molecular formula C20H22N2O3S B5128922 3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID

3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID

Cat. No.: B5128922
M. Wt: 370.5 g/mol
InChI Key: QWQOJGSHENBCAF-UHFFFAOYSA-N
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Description

3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID is a complex organic compound that features a benzodiazole core, a phenoxyethyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate alkyl halide.

    Sulfur Introduction:

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The phenoxyethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenoxyethyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving benzodiazole derivatives.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with active sites of enzymes, potentially inhibiting their activity. The phenoxyethyl group can enhance the compound’s binding affinity, while the propanoic acid moiety can facilitate interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole share the benzodiazole core but differ in their substituents.

    Phenoxyethyl Derivatives: Compounds like 2-(3,4-dimethylphenoxy)ethanol have similar phenoxyethyl groups but lack the benzodiazole core.

    Propanoic Acid Derivatives: Compounds such as ibuprofen and naproxen contain the propanoic acid moiety but differ in their overall structure.

Uniqueness

3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID is unique due to its combination of a benzodiazole core, a phenoxyethyl group, and a propanoic acid moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-7-8-16(13-15(14)2)25-11-12-26-20-21-17-5-3-4-6-18(17)22(20)10-9-19(23)24/h3-8,13H,9-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOJGSHENBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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